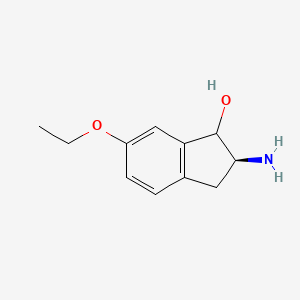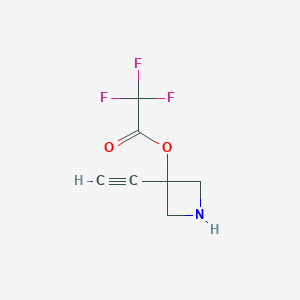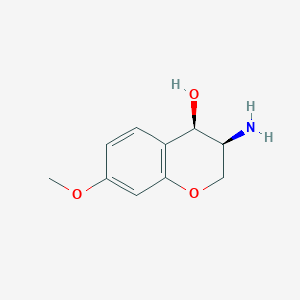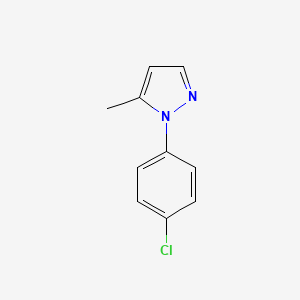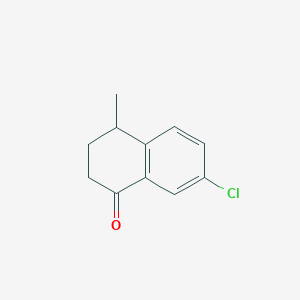
(1S,2R)-Methyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-Methyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate is a chiral compound with potential applications in various fields of chemistry and biology. Its unique structure, featuring an indene core with an amino and carboxylate group, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-Methyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indene and methylamine.
Formation of Intermediate: The indene undergoes a series of reactions, including hydrogenation and amination, to form the intermediate compound.
Final Product: The intermediate is then subjected to esterification to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-Methyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and carboxylate groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted indene derivatives.
Scientific Research Applications
(1S,2R)-Methyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S,2R)-Methyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The amino and carboxylate groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-Methyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate: A stereoisomer with different spatial arrangement of atoms.
Methyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate: A non-chiral version of the compound.
Indene derivatives: Compounds with similar indene core structures but different functional groups.
Uniqueness
(1S,2R)-Methyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate is unique due to its specific chiral configuration, which can lead to different biological and chemical properties compared to its stereoisomers and other indene derivatives.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
methyl (1S,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)9-6-7-4-2-3-5-8(7)10(9)12/h2-5,9-10H,6,12H2,1H3/t9-,10-/m1/s1 |
InChI Key |
HGHMWCSHDBTEDN-NXEZZACHSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC2=CC=CC=C2[C@H]1N |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


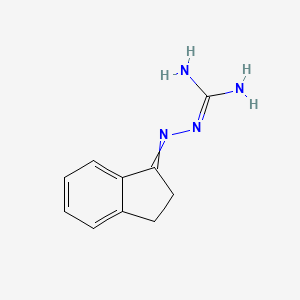


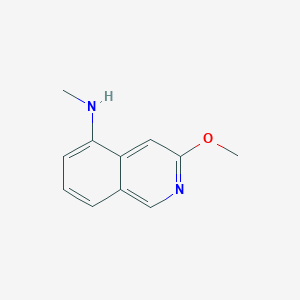

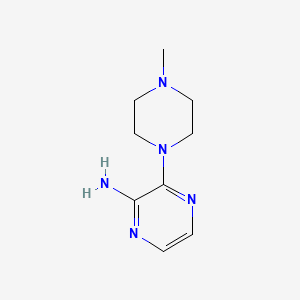
![4'-Chloro-7',8'-dihydro-5'h-spiro[cyclopropane-1,6'-quinazoline]](/img/structure/B11903879.png)
